An In-depth Technical Guide to N-tert-butyl-(4-cyanobenzyl)sulfonamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-tert-butyl-(4-cyanobenzyl)sulfonamide: Structure, Properties, and Synthesis
Abstract
This technical guide provides a comprehensive overview of N-tert-butyl-(4-cyanobenzyl)sulfonamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and instructional resource based on established chemical principles and data from analogous structures. The guide details the compound's molecular structure and calculated molecular weight, and proposes a robust synthetic pathway. Furthermore, it offers predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) to aid in the characterization and identification of this compound. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this and similar chemical entities.
Introduction and Structural Distinction
N-tert-butyl-(4-cyanobenzyl)sulfonamide is a sulfonamide derivative characterized by a tert-butyl group and a 4-cyanobenzyl group attached to the nitrogen and sulfur atoms of the sulfonamide functional group, respectively. It is crucial to distinguish this compound from its more commonly documented isomer, N-tert-butyl-4-cyanobenzenesulfonamide. In the latter, the sulfonamide group is directly attached to the cyanophenyl ring. In N-tert-butyl-(4-cyanobenzyl)sulfonamide, a methylene (-CH₂-) bridge separates the cyanophenyl ring from the sulfur atom of the sulfonamide moiety. This structural difference significantly impacts the molecule's chemical and physical properties, including its reactivity, polarity, and potential biological activity.
The sulfonamide functional group is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] The presence of a cyano group can influence the molecule's polarity and its ability to participate in hydrogen bonding, while the bulky tert-butyl group can affect its solubility and steric interactions with biological targets.
Physicochemical Properties
The key physicochemical properties of N-tert-butyl-(4-cyanobenzyl)sulfonamide have been calculated and are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₂S |
| Molecular Weight | 252.34 g/mol |
| IUPAC Name | N-tert-butyl-1-(4-cyanophenyl)methanesulfonamide |
| CAS Number | Not assigned |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N-tert-butyl-(4-cyanobenzyl)sulfonamide.
Step 1: Synthesis of 4-Cyanobenzylsulfonyl Chloride
The first step involves the conversion of 4-cyanobenzyl bromide to the key intermediate, 4-cyanobenzylsulfonyl chloride. This can be achieved via a two-step, one-pot procedure involving the formation of the corresponding sodium sulfonate salt, followed by chlorination.
Protocol:
-
Sulfonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzyl bromide (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium sulfite (1.1 eq) to the solution and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Chlorination: To the resulting aqueous solution of sodium 4-cyanobenzylsulfonate, add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise at 0 °C with vigorous stirring. Alternatively, thionyl chloride (SOCl₂) can be used as the chlorinating agent.[2][3]
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product, 4-cyanobenzylsulfonyl chloride, with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of N-tert-butyl-(4-cyanobenzyl)sulfonamide
The final step is the reaction of the synthesized 4-cyanobenzylsulfonyl chloride with tert-butylamine to form the desired sulfonamide.
Protocol:
-
In a separate round-bottom flask, dissolve 4-cyanobenzylsulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate container, prepare a solution of tert-butylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in the same anhydrous solvent.
-
Add the tert-butylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure N-tert-butyl-(4-cyanobenzyl)sulfonamide.
Structural Elucidation
The chemical structure of N-tert-butyl-(4-cyanobenzyl)sulfonamide is presented below.
Caption: 2D Structure of N-tert-butyl-(4-cyanobenzyl)sulfonamide.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for N-tert-butyl-(4-cyanobenzyl)sulfonamide based on the analysis of its structure and comparison with analogous compounds.[4][5][6][7][8][9]
¹H NMR (Proton Nuclear Magnetic Resonance): (500 MHz, CDCl₃)
-
δ 7.70-7.65 (d, 2H): Aromatic protons ortho to the cyano group.
-
δ 7.45-7.40 (d, 2H): Aromatic protons meta to the cyano group.
-
δ 4.80-4.70 (s, 1H): NH proton of the sulfonamide. This peak may be broad and its chemical shift can be concentration-dependent.
-
δ 4.30 (s, 2H): Methylene protons (-CH₂-) adjacent to the sulfur atom and the aromatic ring.
-
δ 1.30 (s, 9H): Protons of the three equivalent methyl groups of the tert-butyl group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (125 MHz, CDCl₃)
-
δ 142.0: Quaternary aromatic carbon attached to the methylene group.
-
δ 132.5: Aromatic carbons ortho to the cyano group.
-
δ 130.0: Aromatic carbons meta to the cyano group.
-
δ 118.5: Carbon of the cyano group (-C≡N).
-
δ 112.0: Quaternary aromatic carbon attached to the cyano group.
-
δ 58.0: Methylene carbon (-CH₂-).
-
δ 54.0: Quaternary carbon of the tert-butyl group.
-
δ 29.5: Methyl carbons of the tert-butyl group.
IR (Infrared) Spectroscopy: (KBr, cm⁻¹)
-
3280-3260 cm⁻¹: N-H stretching vibration of the sulfonamide group.
-
2230-2220 cm⁻¹: C≡N stretching vibration of the cyano group.
-
1330-1310 cm⁻¹: Asymmetric SO₂ stretching vibration.[10][11][12]
-
1160-1140 cm⁻¹: Symmetric SO₂ stretching vibration.[10][11][12]
Safety and Handling
While specific toxicity data for N-tert-butyl-(4-cyanobenzyl)sulfonamide is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide provides a detailed theoretical and practical framework for understanding N-tert-butyl-(4-cyanobenzyl)sulfonamide. By distinguishing it from its isomer, proposing a viable synthetic route, and predicting its key physicochemical and spectroscopic properties, this document serves as a valuable resource for researchers. The information presented herein should facilitate the synthesis, characterization, and further investigation of this compound for potential applications in drug discovery and development.
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